molecular formula C19H19N3O3 B2618956 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 850243-63-9

2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2618956
CAS No.: 850243-63-9
M. Wt: 337.379
InChI Key: NLQKHLWJIQQKDD-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol typically involves multiple steps, starting from acyclic starting materials. One common method includes the use of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often involve the use of ethanol as a solvent and recrystallization for purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more efficient and cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and ethoxy groups contribute to its solubility and interaction with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-25-12-8-9-14(16(23)10-12)18-15(11-21-19(20)22-18)13-6-4-5-7-17(13)24-2/h4-11,23H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQKHLWJIQQKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327922
Record name 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

850243-63-9
Record name 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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